Strictamine
Description
Classification within the Akuammiline (B1256633) Alkaloid Family
Strictamine is a prominent member of the akuammiline alkaloid family, a diverse group of monoterpenoid indole (B1671886) alkaloids that have been extensively studied for over a century. magtech.com.cnnih.govnih.govescholarship.org These alkaloids are known for their intricate and varied structures and significant bioactivities. magtech.com.cnsciencechina.cn The akuammiline family can be categorized into several structural subclasses, with this compound belonging to a particularly challenging subset that possesses a methanoquinolizidine core. nih.govnih.govescholarship.org
Historical Context of this compound Isolation and Initial Characterization
The isolation of this compound dates back to 1966 when it was obtained from the plant Rhazya stricta, a member of the Apocynaceae family. escholarship.orgescholarship.orgresearchgate.net Further characterization, including its X-ray structure, was reported in 1977. nih.govescholarship.org Early studies on alkaloids from Rhazya stricta and Alstonia scholaris, another source of this compound, indicated their potential as pharmaceutical compounds. researchgate.netwikipedia.org
Distinctive Structural Features of this compound: The Methanoquinolizidine Framework
This compound's chemical structure is defined by a complex ring system, characteristic of many alkaloids. ontosight.ai Its molecular formula is CHNO, with a molar mass of 322.408 g·mol⁻¹. wikipedia.orguni.lu A key distinguishing feature of this compound is its cage-like methanoquinolizidine framework. magtech.com.cnnih.govnih.govsciencechina.cn This tricyclic system, often highlighted as the C–D–E rings, is assembled via a C7–C16 carbon-carbon bond. researchgate.net Additionally, this compound features an all-carbon quaternary stereogenic center at C7, which presents a significant challenge in its chemical synthesis. magtech.com.cnsciencechina.cn The compound also possesses an indolenine motif and four stereocenters. nih.govnih.govescholarship.org
A comparison of the molecular properties of this compound is provided in the table below:
| Property | Value | Unit | Source |
| Molecular Formula | CHNO | - | wikipedia.orguni.lu |
| Molar Mass | 322.408 | g·mol⁻¹ | wikipedia.org |
| XLogP (predicted) | 1.8 | - | uni.lu |
| Monoisotopic Mass | 322.16812 | Da | uni.lu |
Research Significance of this compound within Natural Product Chemistry
This compound's unusual chemical structure and potential biological activities have made it a focal point of research interest within natural product chemistry. researchgate.netwikipedia.org The pursuit of its total synthesis has a history spanning over four decades, with significant breakthroughs achieved only in recent years. magtech.com.cnsciencechina.cn The complexity of the methanoquinolizidine core has made this subclass of akuammiline alkaloids particularly challenging for synthetic efforts. nih.govnih.govescholarship.org
The successful total syntheses of this compound, including enantioselective and racemic approaches, have been reported by various research groups, highlighting innovative strategies and reactions employed to construct its intricate framework. magtech.com.cnescholarship.orgescholarship.orgresearchgate.netscu-yongqingroup.comescholarship.org These synthetic endeavors not only affirm ambitious route designs but also contribute to the development of new methodologies in organic chemistry. escholarship.orgopenaccessjournals.com Beyond its synthetic challenges, research into this compound and related compounds has indicated potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, suggesting its role as a lead compound for drug development. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
6475-05-4 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (1R,10S,12R,13E)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3-/t13-,16-,17?,20-/m0/s1 |
InChI Key |
LITYYRLWHAQJQS-ZYJJEPLOSA-N |
SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Isomeric SMILES |
C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC |
Appearance |
Solid powder |
Other CAS No. |
6475-05-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Strictamine; NSC 180521; NSC-180521; NSC180521 |
Origin of Product |
United States |
Synthetic Strategies Towards Strictamine and Its Analogs
Retrosynthetic Analysis and Fundamental Challenges in Strictamine Synthesis
Retrosynthetic analyses of this compound typically aim to simplify its complex structure by identifying key disconnections that address the inherent synthetic difficulties. Common strategies involve the late-stage construction of the methanoquinolizidine core. nih.govescholarship.org However, several fundamental challenges consistently arise in these synthetic endeavors.
Management of the C7 All-Carbon Quaternary Stereocenter
A paramount challenge in this compound synthesis is the creation and control of the C7 all-carbon quaternary stereocenter. magtech.com.cnnih.govblogspot.comrsc.orgnih.govsemanticscholar.org This highly congested center is a defining feature of this compound and other akuammiline (B1256633) alkaloids, significantly increasing the complexity of bond formations around it. Synthetic routes must employ highly selective reactions to establish this stereocenter with the correct configuration. nih.govescholarship.org
Assembly of the Pentacyclic Caged Structure and Strained Ring Systems
This compound's signature pentacyclic caged structure, specifically the methanoquinolizidine unit (a 6/6/6 CDE ring system), poses a significant hurdle. magtech.com.cnacs.orgnih.govblogspot.comkyoto-u.ac.jprsc.orgnih.govsemanticscholar.org This framework is inherently strained, and its construction often involves forming the C7-C16 carbon-carbon bond, which is crucial for the dearomatized indolenine system. blogspot.comrsc.orgsemanticscholar.org The assembly of such rigid and compact ring systems requires precise control over bond formation and stereochemistry to avoid unwanted rearrangements or low yields. acs.orgacs.orgresearchgate.net
Total Synthesis Approaches to this compound
Since 2016, several groups have reported total and formal syntheses of this compound, employing diverse strategies to overcome its synthetic challenges. magtech.com.cnrsc.org Notable approaches include those by the Garg, Zhu, Zu, Fujii/Ohno, Snyder, Gaich, and Qin groups. magtech.com.cnacs.orgblogspot.comkyoto-u.ac.jprsc.orgsemanticscholar.orgacs.orgresearchgate.netrsc.orgarabjchem.orgnih.govresearchgate.net
Asymmetric Total Syntheses of this compound
Among the reported syntheses, asymmetric approaches are particularly significant as they allow for the production of enantiomerically pure this compound. The Garg group and the Qin group have reported asymmetric total syntheses. magtech.com.cnacs.orgnih.govescholarship.orgacs.orgrsc.orgarabjchem.orgresearchgate.netwikipedia.org
The Garg group reported the first asymmetric total synthesis of (+)-Strictamine in 24 steps. acs.orgnih.govacs.orgarabjchem.org Their strategy was characterized by the versatile use of a Fischer indolization methodology and a gold-mediated cyclization to construct the core [3.3.1]-azabicyclic system. nih.govescholarship.org
Key steps in the Garg group's enantioselective synthesis include:
Asymmetric Construction of the [3.3.1]-Azabicyclic Core: The synthesis commenced with a Trost desymmetrization of a dibenzoate, followed by oxidation, saponification, and enolization to generate a silyl (B83357) enol ether. This intermediate then underwent a gold-mediated cyclization to form the enantioenriched [3.3.1]-azabicyclic core. nih.govescholarship.org
Introduction of the C7 Quaternary Stereocenter via Reductive Interrupted Fischer Indolization: A crucial step involved an uncommon reductive variant of the interrupted Fischer indolization reaction. This transformation efficiently introduced two new rings and two stereogenic centers, including the challenging C7 quaternary center, with complete diastereoselectivity, leading to a pentacyclic framework. nih.govnih.govescholarship.org
Late-Stage Methanoquinolizidine Framework Formation: The methanoquinolizidine scaffold was established through a late-stage deprotection-cyclization cascade, specifically by forming the C5-N4 bond. nih.gov This sequence involved indoline (B122111) oxidation followed by the deprotection and cyclization of a primary alkyl chloride intermediate. nih.govescholarship.org
Table 1: Key Features of Garg Group's Enantioselective Synthesis of this compound
| Feature | Description |
| Overall Steps | 24 steps acs.orgnih.govacs.orgarabjchem.org |
| Key Reactions/Transformations | Trost desymmetrization, Gold-mediated cyclization, Reductive interrupted Fischer indolization, Late-stage deprotection-cyclization nih.govnih.govescholarship.org |
| Stereocenter Management | Introduction of the C7 all-carbon quaternary stereocenter and other stereocenters with complete diastereoselectivity via reductive interrupted Fischer indolization. nih.govnih.govescholarship.org |
| Core Structure Assembly | Gold-mediated cyclization to assemble the [3.3.1]-azabicyclic core. nih.govescholarship.org Late-stage construction of the C5-N4 bond to forge the methanoquinolizidine framework. nih.gov |
| Yield (Formal Synthesis Intermediate) | Enantioenriched enal was isolated in 49% yield from silyl enol ether after a two-step epoxidation/Wittig olefination sequence. escholarship.org The conversion of a ketolactone to a key pentacyclic intermediate via interrupted Fischer indolization occurred in high yield. escholarship.org (+)-Strictamine was accessed in quantitative yield from a primary alkyl chloride intermediate in the final steps. nih.gov |
Zhu Group's Racemic Approach
Formal Synthesis Methodologies for this compound
Gaich Group's-Stevens Rearrangement Strategy
The Gaich group successfully achieved a formal total synthesis of (±)-Strictamine, employing a strategy that prominently features two researchgate.netscispace.com-Stevens rearrangements. wikipedia.orgfishersci.cascispace.comnih.govuni.lucsic.esnih.gov This approach was specifically designed to construct the challenging methanoquinolizidine unit, which is a signature tricyclic system (C-D-E rings) characteristic of akuammiline alkaloids. fishersci.cacsic.esnih.gov
The synthetic route initiated with the establishment of the quaternary C7 center via alkylation of α-cyanoacetate. A crucial step involved the introduction of a tertiary α-stereocenter at the pyrrolidine (B122466) ring through a researchgate.netscispace.com-Stevens rearrangement (Stevens rearrangement-I), which proceeded with high diastereoselectivity (99:1). fishersci.ca The subsequent and pivotal transformation, Stevens rearrangement-II, was instrumental in assembling the C–D bicyclic system, specifically the 2-azabicyclo[3.3.1]nonane skeleton, which is a demanding structural motif to synthesize. fishersci.cacsic.es This formal synthesis was accomplished over 21 isolated steps, involving 34 chemical transformations, and demonstrated robustness, being scalable to multigram quantities for key intermediates. fishersci.cacsic.es
Takayama Group's Formal Synthesis Using Ozonolysis and Aza-Wittig Reaction
The Takayama group reported a formal total synthesis of (±)-Strictamine, an akuammiline-type indole (B1671886) alkaloid. researchgate.netwikipedia.orgamericanelements.comuni-freiburg.de Their key strategy for constructing the D-ring of this compound involved a sequence of reactions including ozonolysis, the Staudinger reaction, and the aza-Wittig reaction. researchgate.netwikipedia.orgamericanelements.com This methodology provided a distinct approach to building the complex methanoquinolizidine skeleton. americanelements.com
Key Reaction Methodologies and Tactics in this compound Synthesis
The synthesis of this compound has driven the development and application of several sophisticated reaction methodologies.
Metal-Catalyzed Cyclizations (e.g., Gold, Palladium, Nickel)
Metal-catalyzed cyclizations have proven to be powerful tools in the construction of the complex polycyclic framework of this compound.
Gold-Catalyzed Cyclizations: Gold(I)-catalyzed cyclizations have been widely utilized. Ohno and co-workers (Fujii/Ohno group) achieved a formal total synthesis of (±)-Strictamine by employing a gold-catalyzed 6-endo-dig cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline derivative. fishersci.caresearchgate.netscispace.comnih.govwikipedia.org This reaction efficiently facilitates the nucleophilic attack of the indole ring on a carbon-carbon multiple bond, leading to the formation of the D-ring. fishersci.ca Snyder's group also reported a 7-step formal asymmetric total synthesis, featuring a catalytic asymmetric propargylation followed by an Au(I)/Ag(I)-mediated 6-endo-dig cyclization to directly yield the indolenine-fused methanoquinolizidine core. researchgate.netindiamart.com Similarly, Garg's group's asymmetric total synthesis of this compound relied on a gold-catalyzed cyclization of an enantioenriched silyl dienol ether to form the D-E-ring system.
Palladium- or Nickel-Mediated Cyclizations: Palladium- or nickel-mediated cyclizations have also played a role. Qin's group incorporated palladium- or nickel-mediated cyclization as a key step in their asymmetric total syntheses of this compound and Rhazinoline. Additionally, Zhu's group's racemic total synthesis of this compound utilized a Ni(0)-promoted intramolecular 1,4-addition of alkenyl iodide for ring construction. nih.gov
Fischer Indolization Variants in Akuammiline Alkaloid Synthesis
The Fischer indolization reaction, particularly its "interrupted" variant, has served as a strategic platform for the synthesis of akuammiline alkaloids, including this compound. americanelements.com This modified reaction is crucial for introducing the challenging C7 quaternary stereocenter and the indoline or indolenine nucleus found in these complex natural products. americanelements.com
Garg and co-workers extensively utilized the interrupted Fischer indolization in their synthetic endeavors towards akuammiline alkaloids. americanelements.com This method involves the reaction of a ketone with phenylhydrazine, which undergoes a 3,3-sigmatropic rearrangement to furnish an indolenine product, thereby constructing the quaternary carbon atom at C7 and preventing rearomatization to the indole heterocycle. americanelements.com A reductive variant of this reaction was notably employed to access a critical late-stage intermediate for this compound synthesis, proceeding in high yield and with complete stereochemical control.
Stereoselective Alkylation and Rearrangement Reactions
Stereoselective alkylation and various rearrangement reactions are indispensable tactics for controlling the complex stereochemistry and forming the intricate ring systems of this compound.
Stereoselective Alkylation: Snyder's formal asymmetric total synthesis of this compound notably employed a catalytic asymmetric propargylation, which is a stereoselective alkylation, as a key initial step. scispace.comindiamart.com This allowed for the precise introduction of chiral centers early in the synthesis.
Rearrangement Reactions:
Stevens Rearrangement: As highlighted in section 2.3.3, the Gaich group's formal synthesis of this compound heavily relied on two researchgate.netscispace.com-Stevens rearrangements. fishersci.cascispace.comscispace.comnih.govuni.lucsic.esnih.govnih.gov These sigmatropic rearrangements were critical for the diastereoselective introduction of stereocenters and the construction of the 2-azabicyclo[3.3.1]nonane system, a core component of the methanoquinolizidine motif. fishersci.cacsic.es
Beyond the Stevens rearrangement, the products from Snyder's gold-catalyzed cyclization could undergo further rearrangement into vincorine-type skeletons, demonstrating the inherent reactivity and potential for structural diversification within these systems. indiamart.com More broadly, the structural variations observed across the akuammiline alkaloid family often stem from oxidative processes that trigger rearrangements of the methanoquinolizidine motif itself. nih.gov
Radical Cascade Reactions in Complex Alkaloid Construction
Radical cascade reactions represent a highly efficient strategy for the rapid and convergent construction of complex alkaloid structures, including this compound. Qin's group has pioneered the use of photocatalytic radical cascade reactions in the asymmetric total syntheses of this compound and related akuammiline alkaloids, such as Rhazinoline.
This methodology enables multiple bond-forming events to occur in a single pot, significantly enhancing synthetic efficiency. A common feature of these cascades involves the generation of an N-centered radical from a tosylaniline derivative under basic and photoredox catalysis conditions. This radical then initiates a cascade of cyclizations and other reactions. By harnessing different types of photocatalytic cascades (intra/intramolecular, intra/intermolecular, and intra/inter/intramolecular), Qin's group has achieved the asymmetric total synthesis of over 40 types of indole alkaloids, demonstrating the versatility and power of this approach in assembling diverse and complex natural product cores.
Compound Names and PubChem CIDs
N-Alkylation and Late-Stage Functionalization
N-alkylation and late-stage functionalization are crucial steps in the synthesis of this compound and related akuammiline alkaloids, allowing for the introduction of necessary substituents and the finalization of complex ring systems. For instance, in some synthetic routes, a late-stage intramolecular N-alkylation reaction is employed as a key step to construct the intricate framework of this compound researchgate.netresearchgate.netarabjchem.org. This involves the formation of a new carbon-nitrogen bond within the molecule at a later stage of the synthesis, often to complete a challenging ring closure.
An example of late-stage functionalization can be seen in approaches that involve the construction of the indolenine unit at a late stage of the synthesis nih.govresearchgate.net. This strategy allows for the careful manipulation of other parts of the molecule before forming this sensitive and crucial structural element. Another instance involves the use of a strategic late-stage C-N bond formation, as reported by the Garg group in 2016 for the formal synthesis of (±)-strictamine uni-konstanz.de. Functional group modifications, including N-alkylation, on advanced intermediates have also been described to prepare key precursors for this compound researchgate.net.
Biomimetic and Non-Biomimetic Synthetic Design Principles
Synthetic strategies for complex natural products like this compound often fall into two broad categories: biomimetic and non-biomimetic approaches kyoto-u.ac.jprsc.org. Biomimetic synthesis aims to mimic the natural biosynthetic pathways, leveraging the inherent efficiency and feasibility established in nature kyoto-u.ac.jp. Non-biomimetic strategies, on the other hand, offer greater flexibility and can lead to novel structural derivatives not accessible through natural pathways kyoto-u.ac.jp.
Bio-inspired approaches to akuammiline core structures often leverage cascade reactions and intramolecular cyclizations, mirroring the efficiency of enzymatic processes in nature acs.orgacs.org. For example, the polycyclic core of akuammiline alkaloids can be synthesized from simple tryptamine (B22526) and tryptophol (B1683683) derivatives via a silver(I)-catalyzed enantioselective dearomative cyclization cascade sequence acs.orgacs.org. This method allows for the rapid and versatile preparation of complex tetracyclic scaffolds in high yields and enantiomeric excess acs.orgacs.org.
Another bio-inspired strategy involves an iminium ion cascade annulation, which has been used to synthesize akuammiline alkaloid pentacyclic core structures acs.org. The biosynthesis of akuammiline alkaloids is believed to proceed from corynan-type geissoschizine through intramolecular oxidative couplings, leading to the diverse akuammilan, mavacuran, and sarpagan-type alkaloids researchgate.net. Polyneuridine aldehyde is a key intermediate in these biosynthetic routes researchgate.net. Some synthetic efforts have also explored biomimetic cascade rearrangements for transformations, such as the "indole to quinoline" conversion researchgate.net.
Divergent synthesis routes are designed to access multiple members or sub-families of alkaloids from a common intermediate, enhancing synthetic efficiency and versatility researchgate.netscispace.com. For akuammiline alkaloids, after initial common biosynthetic steps, divergent routes lead to the large diversity observed within this family researchgate.net.
For instance, a unified approach has been described for the enantioselective total syntheses of both (−)-strictamine and (−)-rhazinoline, which are representative methanoquinolizidine-containing akuammiline alkaloids differing in stereochemistry at the C16 position researchgate.net. This highlights a divergent strategy from a common synthetic pathway to access structurally related, yet stereochemically distinct, alkaloids researchgate.net. The development of a reductive interrupted Fischer indolization reaction has enabled the construction of a common pentacyclic intermediate bearing multiple contiguous stereocenters, which then allows for the late-stage formation of the methanoquinolizidine framework through a deprotection-cyclization cascade, leading to various akuammiline alkaloids including this compound researchgate.net.
Another example of a divergent approach involves the construction of a tetracyclic spiroindoline skeleton, which serves as the core structure for many biologically active indole alkaloids, including the Malagasy family of alkaloids chinesechemsoc.org. This methodology provides an opportunity for the concise synthesis of various indole alkaloids from simple starting materials chinesechemsoc.org.
Structural Characterization and Elucidation Studies of Strictamine
Advanced Spectroscopic Techniques in Absolute Configuration Determination
Spectroscopic techniques play a pivotal role in unraveling the complex three-dimensional structure and absolute stereochemistry of compounds like Strictamine, which possesses multiple chiral centers and a highly rigid framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectra provide crucial information regarding the connectivity of atoms and the chemical environment of individual nuclei within the molecule. nih.gov Early studies on this compound utilized ¹H-NMR and ¹³C-NMR to assign proton and carbon signals, respectively. nih.gov
Further insights into the intricate spin systems and spatial relationships between protons are obtained through two-dimensional NMR techniques, such as COSY-45 (Correlation Spectroscopy) and homo-decoupling experiments. nih.gov These experiments allow for the identification of coupled protons and the determination of coupling constants, which are vital for establishing the relative stereochemistry and conformational preferences. nih.gov More recent synthetic efforts have confirmed the structure of this compound by comparing the NMR spectra of synthesized samples with those of the natural product, demonstrating consistency in spectral data. NMR analysis has also been instrumental in identifying this compound as a deformylation product of rhazimal, shedding light on its biosynthetic pathways.
Typical NMR spectroscopic studies on this compound employ high-field NMR spectrometers, often operating at 300 MHz or higher for ¹H-NMR and 75 MHz or higher for ¹³C-NMR, with deuterated chloroform (B151607) (CDCl₃) being a common solvent. nih.gov
Table 1: Typical NMR Spectroscopic Parameters for this compound Elucidation
| Parameter | Value/Description | Reference |
| ¹H-NMR Frequency | 300 MHz, 400 MHz, 600 MHz | nih.gov |
| ¹³C-NMR Frequency | 75 MHz, 100 MHz, 150 MHz | nih.gov |
| Solvent | CDCl₃ | nih.gov |
| Internal Standard | TMS (Tetramethylsilane) | |
| Techniques | COSY-45, Homo-decoupling, Gated Spin Echo | nih.gov |
Mass spectrometry (MS) is a powerful technique for determining the accurate molecular mass and elemental composition of this compound, as well as providing insights into its fragmentation pathways. cenmed.comresearchgate.net The molecular formula of this compound has been consistently determined as CHNO, with a molar mass of approximately 322.408 g/mol . wikipedia.orguni.lucenmed.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the exact molecular formula by providing highly accurate mass measurements. nih.gov Various ionization techniques, including Electrospray Ionization (ESI) in both positive and negative ion modes, are employed to generate molecular ions and characteristic fragments. researchgate.net For instance, protonated molecular ions ([M+H]⁺) and deprotonated ions ([M-H]⁻) are commonly observed, aiding in the identification. researchgate.net
Tandem Mass Spectrometry (MS/MS or LC-MS/MS) provides detailed fragmentation patterns that are diagnostic of specific structural motifs within the this compound molecule. cenmed.com The NIST Mass Spectral Library, for example, includes the mass spectrum of this compound, contributing to its identification and verification. These fragmentation data are invaluable for confirming proposed structures and differentiating between isomers.
Table 2: this compound Molecular and Mass Spectrometry Data
| Property | Value/Description | Reference |
| Molecular Formula | CHNO | wikipedia.orguni.lucenmed.comresearchgate.net |
| Molar Mass | 322.408 g/mol | wikipedia.orguni.lu |
| Monoisotopic Mass | 322.16812 Da | cenmed.comresearchgate.net |
| Common Adducts | [M+H]⁺ (m/z 323.17540), [M+Na]⁺ (m/z 345.15734), [M-H]⁻ (m/z 321.16084) | researchgate.net |
| MS Category | Experimental, LC-MS, Tandem Mass Spectrometry | cenmed.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the absolute configuration and precise three-dimensional structure of crystalline compounds. For a complex, cage-like alkaloid such as this compound, X-ray diffraction provides direct, unambiguous evidence of the spatial arrangement of all atoms, including the stereochemistry of chiral centers. semanticscholar.org
Molecular and Cellular Biological Research on Strictamine
Mechanisms of Action in Cellular Pathways
Investigations into strictamine's cellular mechanisms have primarily focused on its influence on key signaling pathways involved in immune and inflammatory responses.
Elucidation of Nuclear Factor-κB (NF-κB) Pathway Inhibition
This compound has been identified as a compound exhibiting inhibitory effects on the nuclear factor-κB (NF-κB) pathway. nih.gov The NF-κB signaling pathway is a crucial regulator of gene expression, playing a central role in orchestrating immune and inflammatory responses within cells. nih.govwikipedia.org Its activation is implicated in various pathological conditions, including chronic inflammation, autoimmune diseases, and cancer. uni-freiburg.de While this compound's capacity to inhibit this pathway has been noted, detailed mechanistic insights into the specific molecular targets or steps within the NF-κB cascade that this compound directly influences are not extensively elucidated in current research findings. The inhibition of NF-κB typically involves preventing the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm, or by directly interfering with the DNA binding and transcriptional activity of Rel/NF-κB proteins. wikipedia.orguni-freiburg.de Further research is required to precisely map this compound's interaction points within this complex pathway.
In Vitro Studies of Biological Activities
In vitro studies are critical for understanding the direct biological activities of this compound at a cellular and molecular level, providing foundational insights into its potential pharmacological applications.
Mechanistic Research on Anticancer Effects at the Molecular Level
The plant Rhazya stricta, from which this compound was isolated, has been a subject of extensive pharmacological studies, revealing various anticancer and cytotoxic activities of its extracts and isolated compounds. For instance, other alkaloids derived from R. stricta, such as rhazinilam, have shown activity by inducing tubulin spiralization and inhibiting microtubule disassembly. Sewarine has demonstrated marked oncolytic activity, while vallesiachotamine, tetrahydrosecamine, and tetrahydrosecaminediol have exhibited cytotoxicity against Eagle's KB carcinoma of the nasopharynx in cell culture models. Additionally, 16-epi-Z-isositsirikine displayed antineoplastic activity in vitro against Eagle's KB carcinoma of the nasopharynx. Despite these findings for other constituents of R. stricta, specific detailed mechanistic research on this compound's individual anticancer effects at the molecular level, such as its direct targets or specific signaling pathways it modulates to exert antiproliferative or apoptotic effects, is not explicitly detailed in the provided information.
Antimicrobial Activity Profiling and Mechanistic Hypotheses
General antimicrobial effects have been observed in extracts from the seeds, fruit rind, and stem bark of Picralima nitida, a plant known to contain akuammiline (B1256633) alkaloids, a group to which this compound belongs. nih.gov However, specific antimicrobial activity profiling for this compound itself, including its spectrum of activity against various microbial strains or detailed mechanistic hypotheses explaining its antimicrobial action (e.g., inhibition of bacterial cell wall synthesis, disruption of microbial membranes, or interference with essential metabolic pathways), are not comprehensively described in the current research.
Anti-inflammatory Activity Assessment and Underlying Molecular Events
This compound has been recognized for its potential anti-inflammatory activity. This activity is primarily attributed to its demonstrated inhibitory effects on the nuclear factor-κB (NF-κB) pathway. nih.gov As NF-κB is a pivotal mediator of inflammatory responses, its inhibition by this compound represents a key underlying molecular event contributing to its anti-inflammatory potential. nih.gov Extracts from Picralima nitida have also shown anti-inflammatory effects, further supporting the anti-inflammatory properties associated with compounds from this alkaloid family. nih.gov The modulation of NF-κB signaling can lead to a reduction in the expression of pro-inflammatory cytokines and mediators, thereby mitigating inflammatory processes.
Identification of Potential Molecular Targets and Interactions
The investigation of this compound's molecular targets and interactions involves a combination of computational and experimental methodologies. These approaches provide crucial insights into how this compound, and related indole (B1671886) alkaloids, exert their biological effects at a molecular level.
In Silico Predictions for this compound and Related Indole Alkaloids (e.g., Kinases)
In silico methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in predicting the potential molecular targets of this compound and other indole alkaloids. These computational techniques allow for the assessment of binding affinities and interactions between a ligand (e.g., this compound) and various receptor proteins.
For this compound, molecular docking studies have indicated promising binding potential with specific bacterial enzymes. For instance, this compound demonstrated good binding potential towards UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) with a binding energy of -8.5 kcal/mol, and shikimate dehydrogenase with a binding energy of -7.8 kcal/mol in Acinetobacter baumannii. These computational predictions were further validated by molecular dynamic simulations, suggesting its potential as an antibacterial agent chemicalbook.com. Additionally, an in silico study on the latex of Alstonia scholaris, which contains this compound, revealed that compounds within the latex showed enhanced binding to the cyclooxygenase-2 (COX-2) receptor protein, supporting its anti-arthritic properties observed in vivo a2bchem.com.
Beyond this compound, in silico studies have broadly explored the interactions of various indole alkaloids with numerous human protein targets, including kinases. For example, the indole alkaloid 5-oxocoronaridine has shown high theoretical affinity values, particularly for enzymes such as AKT and mTOR kinase, with binding energies reaching -10.5 kcal/mol. This suggests a potential influence on the PI3K/Akt/mTOR signaling pathway, which is relevant in cancer studies ontosight.aiguidechem.com. Other indole alkaloids, such as hirsutine, have been predicted to interact with targets like the alpha adrenergic receptor (ADRA1A), cell proliferation-related proteins (KIF11), cell signaling proteins (AURKA), and opioid receptors (OPRM) springermedizin.de. The use of in silico PASS (Prediction of Activity Spectra for Substances) and Swiss ADME-assisted docking approaches has also been applied to indolylquinoline alkaloids to identify potential receptor tyrosine kinase inhibitors uni.lu.
The application of these computational tools provides a cost-effective and rapid initial screening process to identify plausible molecular targets, guiding subsequent experimental investigations.
Table 1: Predicted Molecular Targets and Binding Energies for this compound and Selected Indole Alkaloids
| Compound Name | Target Protein/Enzyme | Binding Energy (kcal/mol) | Organism/Context | Reference |
| This compound | UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) | -8.5 | Acinetobacter baumannii | chemicalbook.com |
| This compound | Shikimate dehydrogenase | -7.8 | Acinetobacter baumannii | chemicalbook.com |
| Compounds in A. scholaris latex | Cyclooxygenase-2 (COX-2) | Better binding (qualitative) | Human/Anti-arthritic activity | a2bchem.com |
| 5-oxocoronaridine | AKT kinase | -10.5 | Human | ontosight.ai |
| 5-oxocoronaridine | mTOR kinase | -10.5 | Human | ontosight.ai |
| Hirsutine | Alpha adrenergic receptor (ADRA1A) | Not specified | Human | springermedizin.de |
| Hirsutine | KIF11 (cell proliferation) | Not specified | Human | springermedizin.de |
| Hirsutine | AURKA (cell signaling) | Not specified | Human | springermedizin.de |
| Hirsutine | OPRM (opioid receptor) | Not specified | Human | springermedizin.de |
Methodologies for Receptor Binding Studies Applicable to Alkaloids
Experimental methodologies are crucial for validating in silico predictions and comprehensively characterizing the binding interactions of alkaloids with their molecular targets. Several biophysical and biochemical techniques are commonly employed for receptor binding studies.
Radioligand Binding Assays: This is a widely used method for quantifying the affinity of a compound for a specific receptor. It involves incubating cell membranes containing the target receptor with a radiolabeled ligand that has known affinity for the receptor, in the presence or absence of the test alkaloid. The displacement of the radioligand by the alkaloid indicates binding. Initial screening is typically performed at a single high concentration (e.g., 10 µM) to identify compounds that inhibit more than 50% of specific binding windows.netnih.gov. For compounds showing significant activity, concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀), from which the equilibrium dissociation constant (Kᵢ) is calculated using the Cheng-Prusoff approximation windows.net. Various radioligands are used depending on the target, such as [³H]DAMGO, [³H]DPDPE, and [³H]U69593 for opioid receptors; [³H]-Rauwolscine for adrenergic receptors; [³H]-8-OH-DPAT and [³H]-clozapine for serotonin (B10506) receptors; [³H]cytisine for nicotinic acetylcholine (B1216132) receptors (nAChR); and [³H]SCH 23390 for dopamine (B1211576) receptors windows.netnih.gov.
Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat changes associated with molecular binding events. By precisely measuring the heat released or absorbed upon successive injections of a ligand into a solution containing the target molecule, ITC can determine key thermodynamic parameters, including binding affinity (K_a), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide insights into the driving forces of the interaction, such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. ITC has been successfully applied to study the binding of alkaloids to various biomolecules, including proteins like human serum albumin (HSA) and lysozyme, and nucleic acids such as DNA and RNA.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to monitor binding events between molecules. One molecule (ligand) is immobilized on a sensor surface, and the other molecule (analyte) is flowed over it. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and subsequently the equilibrium dissociation constant (K_D). SPR is particularly valuable for studying kinetics and has been used to investigate alkaloid interactions with proteins like Hsp90 and amyloid-β peptide, and even membrane proteins.
Other Spectroscopic Methods: Techniques such as fluorescence spectroscopy, absorption spectroscopy, and circular dichroism (CD) can also provide information about alkaloid-target interactions. Fluorescence quenching studies, for example, can indicate binding and provide binding constants, while CD can reveal conformational changes in proteins or nucleic acids upon alkaloid binding.
Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. For this compound, a complex akuammiline alkaloid, SAR investigations are crucial for developing more potent and selective analogs.
This compound possesses a rigid, cage-like methanoquinolizidine core fused to an indolenine or indoline (B122111) ring system. Its biosynthesis involves intermediates like Geissoschizine, a central precursor in the formation of monoterpenoid indole alkaloids wikipedia.org. The inherent structural complexity of this compound presents both challenges and opportunities for SAR studies.
Key structural features, such as the stereochemistry at specific carbon positions, are critical determinants of activity. For instance, this compound and rhazinoline are both methanoquinolizidine-containing akuammiline alkaloids but differ in their stereochemistry at the C16 position. This difference highlights the importance of precise stereochemical arrangements for their biological profiles. Synthetic efforts have explored the creation of unnatural C16 epimers of this compound and related compounds, underscoring the scientific interest in how subtle changes in stereochemistry can impact their properties.
While detailed SAR data specifically on a wide range of this compound's synthetic analogs are not extensively documented in the provided search results, the ongoing efforts in its total synthesis and the synthesis of related akuammiline alkaloids implicitly contribute to SAR understanding. Researchers are developing novel strategies for constructing the intricate ring systems found in this compound, which allows for the systematic modification of its structure to probe its activity. The "Evaluating kratom alkaloids using PHASE" study, though not directly on this compound, exemplifies how in silico SAR approaches can predict binding profiles of indole alkaloids to various receptors (opioid, adrenergic, serotonin), which can then be experimentally validated. This demonstrates a general methodology for understanding how structural features within the indole alkaloid class influence their interactions with biological targets nih.gov. Similarly, studies on Stemona alkaloid analogues have shown that specific substituents, such as at the C-13 position, play a key role in determining receptor binding differences between epimers, emphasizing the importance of specific stereochemical features in alkaloid SAR windows.net.
The focus on the synthesis of this compound and its related alkaloids with defined stereochemistry suggests that future SAR studies will likely involve systematic modifications of its complex scaffold to identify pharmacophores and optimize its biological activities.
Future Research Directions and Perspectives in Strictamine Chemical Biology
Innovations in Stereoselective and Convergent Strictamine Synthesis
The total synthesis of this compound presents considerable challenges due to its highly congested, polycyclic structure with multiple stereocenters arabjchem.orgrsc.org. While several total and formal syntheses have been reported, future innovations aim for more efficient, stereoselective, and convergent approaches.
Early synthetic efforts often involved lengthy linear sequences nih.gov. More recent advancements have focused on strategies that rapidly build the complex core structure. For instance, some approaches have successfully created the C7 all-carbon quaternary stereocenter at an early stage and utilized stereoconvergent intramolecular nucleophilic substitution reactions to construct the 2-azabicyclo[3.3.1]nonan-9-one skeleton epfl.chresearchgate.net. A notable formal asymmetric total synthesis of this compound has been achieved in seven steps, employing a catalytic asymmetric propargylation of 3,4-dihydro-β-carboline followed by a designed Au(I)/Ag(I)-mediated 6-endo-dig cyclization to directly deliver the indolenine-fused methanoquinolizidine core wikipedia.orgresearchgate.net.
Future research directions include:
Developing more concise routes: Reducing the number of synthetic steps while maintaining high yields and stereocontrol.
Catalytic asymmetric synthesis: Expanding the use of chiral catalysts to achieve high enantioselectivity, which is crucial for producing biologically active enantiomers.
Biomimetic approaches: Drawing inspiration from the natural biosynthetic pathways of this compound to design more elegant and efficient laboratory syntheses acs.org.
Flow chemistry: Exploring continuous-flow photochemical reactions and other flow processes for improved scalability and sustainability in this compound synthesis researchgate.net.
Development of Novel Synthetic Methodologies for Akuammiline (B1256633) Alkaloids
This compound is a member of the akuammiline alkaloid family, which shares a common tetracyclic core nih.gov. Advancements in the synthesis of the broader akuammiline family directly benefit this compound research by providing generalizable strategies and insights into constructing similar complex scaffolds.
Researchers have developed versatile synthetic methods for constructing various akuammiline alkaloid analogs nih.gov. For example, a modular approach for preparing ynone precursors, combined with a Ag(I)-catalyzed enantioselective dearomatizing cascade sequence, has enabled the rapid construction of the akuammiline alkaloid core scaffold in high yields and enantiomeric excess nih.gov. This modularity allows for the easy installation of diverse functionalities, which is critical for exploring structure-activity relationships nih.gov.
Key areas for future development include:
Diversification of core scaffolds: Creating methods that allow for the facile synthesis of a wider array of akuammiline alkaloid skeletons, enabling the exploration of new chemical space.
Transition metal catalysis: Further exploring the application of transition metal-catalyzed reactions, which offer high selectivity and efficiency for synthesizing complex natural compounds like akuammiline alkaloids arabjchem.org.
Rational Design and Synthesis of this compound Derivatives for Enhanced Biological Selectivity
The diverse biological activities of this compound suggest its potential as a lead compound for drug discovery. Rational design and synthesis of this compound derivatives aim to enhance specific biological selectivities, reduce off-target effects, and improve pharmacological profiles.
Structure-activity relationship (SAR) studies are fundamental to this area. For example, research on akuammiline alkaloid derivatives has identified compounds with promising inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, providing a foundation for future pharmacological studies nih.gov. This involves systematically modifying the this compound scaffold and evaluating the impact on biological activity.
Future research will focus on:
Target-specific design: Utilizing knowledge of this compound's potential molecular targets to design derivatives with optimized binding affinity and selectivity.
Combinatorial chemistry and library synthesis: Generating diverse libraries of this compound analogs to rapidly screen for novel biological activities.
Bioisosteric replacement: Substituting parts of the this compound structure with bioisosteres to improve metabolic stability, bioavailability, or reduce toxicity while retaining or enhancing activity.
Prodrug strategies: Designing prodrugs of this compound to improve its delivery to target sites or to modulate its release kinetics.
Advanced Mechanistic Studies of this compound's Bioactivity at the Molecular and Cellular Levels
Understanding the precise molecular and cellular mechanisms underlying this compound's bioactivity is crucial for its therapeutic development. This compound has been reported to inhibit nuclear factor-κB (NF-κB), a protein central to inflammation and immune response arabjchem.org. However, detailed mechanistic insights are often limited.
Advanced studies will employ a range of techniques, including:
Target identification and validation: Using proteomic, genomic, and other high-throughput screening methods to definitively identify this compound's direct molecular targets (e.g., receptors, enzymes, ion channels).
Structural biology: Employing techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structures of this compound in complex with its biological targets, providing atomic-level insights into binding interactions.
Cellular pathway analysis: Investigating how this compound modulates specific signaling pathways using techniques such as transcriptomics, metabolomics, and advanced imaging.
In vivo mechanistic studies: Conducting studies in relevant animal models to understand the systemic effects of this compound and its derivatives, including pharmacokinetics and pharmacodynamics, and how they translate from in vitro observations.
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling are indispensable tools for accelerating this compound research by providing insights into its structure, properties, and interactions at the molecular level kallipos.gropenaccessjournals.comamazon.com.
Applications in this compound research include:
Conformational analysis: Predicting the most stable three-dimensional structures of this compound and its derivatives, which is critical for understanding their interactions with biological targets.
Molecular docking and virtual screening: Predicting how this compound binds to potential protein targets and virtually screening large libraries of compounds to identify new this compound-like molecules with desired binding properties openaccessjournals.comnih.gov.
Molecular dynamics (MD) simulations: Simulating the dynamic behavior of this compound and its complexes with biological macromolecules over time, providing insights into binding kinetics, conformational changes, and allosteric effects openaccessjournals.com.
Quantum mechanical (QM) calculations: Applying QM methods, such as Density Functional Theory (DFT), to study electronic properties, reaction mechanisms, and spectroscopic characteristics of this compound, aiding in the design of new synthetic routes or understanding its reactivity kallipos.grmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive models that correlate structural features of this compound derivatives with their biological activities, guiding the rational design of more potent and selective compounds.
The integration of these computational approaches with experimental data will facilitate a more rational and efficient discovery and development pipeline for this compound and its analogs.
Q & A
Q. What are the primary synthetic strategies for constructing Strictamine's methanoquinolizidine core?
The methanoquinolizidine scaffold is typically built using enantioselective Pd-catalyzed desymmetrization and gold-catalyzed cyclizations. Key steps include:
- Pd-catalyzed Trost desymmetrization of dibenzoate 13 and sulfonamide 12 with a chiral (R,R)-DACH-phenyl ligand to establish stereochemistry (89% yield) .
- Gold-catalyzed cyclization of silyl enol ether 11 to form the [3.3.1]-azabicycle, a precursor to the methanoquinolizidine core .
- Late-stage C5–N4 bond formation via tandem deprotection–cyclization .
Q. How is the pyrrolidinoindoline scaffold synthesized in this compound?
The pyrrolidinoindoline system is formed via reductive interrupted Fischer indolization:
- Ketolactone 9 reacts with phenylhydrazine (8 ) to generate two new rings and critical stereocenters (C2 and C7) .
- This method avoids racemization and enables gram-scale production of intermediates .
Q. What spectroscopic methods are critical for verifying this compound's structure and stereochemistry?
- 1H/13C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing COOMe (this compound) vs. CHO (strictalamine) substituents .
- X-ray crystallography : Resolves absolute configurations of quaternary centers (e.g., C7) .
- Mass spectrometry (HRMS) : Confirms molecular formulas of intermediates like chloride 5 and lactone 6 .
Q. What in vitro assays are used to evaluate this compound's bioactivity?
- NF-κB inhibition : Reporter gene assays in HEK293 cells, with IC50 values compared to reference inhibitors .
- Drug resistance reversal : Testing in vincristine-resistant KB cells, measuring EC50 for chemosensitization .
- Controls include vehicle-treated cells and structural analogs (e.g., cathafoline) to establish specificity .
Advanced Research Questions
Q. How do competing synthetic routes (e.g., Gaich vs. Snyder) address stereochemical challenges?
- Gaich's approach : Uses [2,3]-Stevens rearrangement of alkylated intermediate 1 to install the C20 stereocenter, achieving 65% yield .
- Snyder's method : Asymmetric propargylation of indole 5 followed by cyclization to form the C3–C7 bond, with >90% enantiomeric excess .
- Comparative analysis shows Snyder’s route offers better enantiocontrol, while Gaich’s is more scalable .
Q. What contradictions exist in reported yields for gold-catalyzed cyclizations, and how can they be resolved?
- Discrepancies arise from solvent purity (e.g., CH2Cl2 vs. toluene) and catalyst loading (1–5 mol% SPhosAuCl). Reproducibility requires:
- Strict anhydrous conditions for silyl enol ether 11 .
- Detailed reporting of catalyst activation (e.g., AgOTf additive) .
Q. How can computational modeling improve retrosynthetic planning for this compound analogs?
- DFT calculations : Predict transition states for gold-catalyzed cyclizations, optimizing bond angles (e.g., Au–C bond distances) to reduce side reactions .
- Docking studies : Guide structural modifications (e.g., ester → amide) to enhance NF-κB binding affinity, validated by IC50 shifts in assays .
Q. What strategies mitigate low yields in late-stage N-alkylation steps?
- Protecting group optimization : Boc groups improve nucleophilicity of indoline nitrogen in intermediate 282 .
- Solvent screening : THF increases alkylation efficiency (from 45% in DMF to 68% yield) .
- Temperature control : Slow addition of alkylating agents at −78°C minimizes epimerization .
Methodological Best Practices
- Reproducibility : Document catalyst batches (e.g., Pd2(dba)3 vs. Pd(OAc)2) and reaction monitoring (TLC vs. LC-MS) .
- Data interpretation : Use Shapiro-Wilk tests to validate normality in bioassay replicates before calculating IC50 .
- Structural validation : Cross-reference NOESY correlations with X-ray data to confirm relative configurations .
For further synthesis protocols, refer to Schemes 1–2 in and biological assay details in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
